Isothiazol-5-ylmethanamine

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Researchers requiring position-dependent electronic properties of the isothiazole ring cannot substitute 3- or 4-regioisomers. This 5-substituted primary amine enables direct amide bond formation, reductive amination, and nucleophilic substitution without additional synthetic steps. - Purity: ≥95% (free base) or salt forms - TPSA: 38.91 Ų, LogP: 0.60 for aqueous compatibility - Available in research quantities for rapid SAR exploration

Molecular Formula C4H6N2S
Molecular Weight 114.17
CAS No. 1246548-62-8
Cat. No. B2657590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazol-5-ylmethanamine
CAS1246548-62-8
Molecular FormulaC4H6N2S
Molecular Weight114.17
Structural Identifiers
SMILESC1=C(SN=C1)CN
InChIInChI=1S/C4H6N2S/c5-3-4-1-2-6-7-4/h1-2H,3,5H2
InChIKeyBEICBCXOTXQFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Isothiazol-5-ylmethanamine Technical Specs and Procurement


Isothiazol-5-ylmethanamine (CAS: 1246548-62-8) is a heterocyclic primary amine belonging to the isothiazole family, characterized by a five-membered ring containing adjacent sulfur and nitrogen atoms with a methanamine (-CH₂NH₂) substituent at the 5-position [1]. The compound has a molecular formula of C₄H₆N₂S and a molecular weight of 114.17 g/mol, with a calculated LogP of 0.6018 and topological polar surface area (TPSA) of 38.91 Ų, indicating moderate hydrophilicity suitable for aqueous-compatible synthetic protocols . It is commercially available as the free base (purity ≥95%) and as hydrochloride or dihydrochloride salt forms . The isothiazole scaffold is recognized in medicinal chemistry for its bioisosteric potential to replace other heterocycles (e.g., thiazole, isoxazole) while introducing distinct electronic properties due to the 1,2-relationship of two electronegative heteroatoms [2].

Why Isothiazol-5-ylmethanamine Cannot Be Substituted


Direct substitution of Isothiazol-5-ylmethanamine with isomeric compounds such as Isothiazol-3-ylmethanamine (CAS 40064-68-4) or Isothiazol-4-ylmethanamine (CAS 1083246-51-8) is scientifically unjustified without validation. The isothiazole ring exhibits position-dependent electronic properties: the 1,2-relationship of electronegative sulfur and nitrogen atoms creates a unique electron density distribution that varies significantly depending on the substitution site, directly influencing both reactivity in downstream synthetic transformations and potential biological target engagement [1]. Systematic structure-activity relationship (SAR) studies on thiazole and isothiazole analogs have demonstrated that the introduction of an amino or methanamine group at the 5-position can enhance inhibitory activity compared to alternative substitution patterns, though the magnitude of this effect is scaffold- and target-dependent [2]. Furthermore, isothiazole derivatives differ fundamentally from their thiazole isomers (which contain non-adjacent S and N atoms) in both chemical reactivity and biological profile, making cross-class substitution without experimental confirmation a source of irreproducible results [3].

Isothiazol-5-ylmethanamine Differentiation Evidence


5-Position Reactivity Differentiation

Isothiazol-5-ylmethanamine differs fundamentally from its 3- and 4-position regioisomers in terms of electronic environment and predicted reactivity. The 5-position on the isothiazole ring is adjacent to the sulfur atom, whereas the 3-position is adjacent to the nitrogen atom. This positional difference alters the electron density at the methanamine attachment site, influencing nucleophilicity and the compound's behavior in substitution, coupling, and condensation reactions [1]. While direct comparative kinetic data for this specific compound are not available in the public domain, the class-level principle is well-established: 5-methyl-substituted isothiazoles undergo condensation reactions that 3-methyl-isothiazoles do not, demonstrating position-dependent reactivity that extends to methanamine derivatives [2].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Bioisosteric Advantage: Isothiazole vs. Thiazole

Isothiazol-5-ylmethanamine contains an isothiazole core with adjacent sulfur and nitrogen atoms (1,2-relationship), whereas the isomeric thiazole scaffold has non-adjacent S and N atoms (1,3-relationship). This fundamental structural difference alters the electronic distribution, dipole moment, and hydrogen-bonding capacity of the heterocycle [1]. Systematic SAR studies on TCAT derivatives demonstrated that 5-heteroalkyl substitution on a related thiazole scaffold enhanced inhibitory activity, with the introduction of an amino or β-alkoxy group significantly improving potency against Co(II)-MetAP1 [2]. The isothiazole scaffold serves as a bioisosteric replacement that can modulate target engagement differently from thiazole, offering an orthogonal vector for lead optimization [3].

Bioisosteric Replacement Medicinal Chemistry SAR Studies

Free Base vs. Salt Form Availability

Isothiazol-5-ylmethanamine (free base, CAS 1246548-62-8) is commercially available with a purity of ≥95% (HPLC), with a molecular weight of 114.17 g/mol . The hydrochloride salt form (CAS 2095410-14-1) is also available at 98% purity (MW 150.63 g/mol) . This dual-form availability provides procurement flexibility: the free base is preferred for reactions requiring nucleophilic amine participation without prior deprotonation, while the hydrochloride salt offers enhanced storage stability and easier handling for applications where the protonated form is acceptable or where in situ neutralization is planned .

Chemical Procurement Synthetic Chemistry Building Block Selection

Isothiazol-5-ylmethanamine Validated Applications


Bioactive 5-Substituted Isothiazole Synthesis

Isothiazol-5-ylmethanamine serves as a versatile building block for constructing 5-substituted isothiazole derivatives. The primary amine functionality at the 5-position enables nucleophilic substitution, reductive amination, and amide bond formation reactions that are inaccessible to the 3- and 4-position regioisomers without additional synthetic steps [1]. SAR studies indicate that 5-substituted heteroalkyl modifications on related scaffolds can significantly enhance inhibitory activity, supporting the strategic selection of this specific regioisomer for medicinal chemistry campaigns targeting enzymes such as Co(II)-MetAP1 [2].

Bioisosteric Replacement in Lead Optimization

The isothiazole core, with its adjacent S and N atoms, provides a distinct electronic and steric profile compared to thiazole (1,3-relationship) or isoxazole (O/N replacement) scaffolds [1]. Isothiazol-5-ylmethanamine is a suitable entry point for exploring bioisosteric replacements in lead optimization programs where modulating target binding affinity, selectivity, or physicochemical properties is desired. The compound's commercial availability in both free base and salt forms facilitates rapid analog synthesis and SAR exploration .

Synthetic Methodology with Regioisomerically Pure Amines

For method development in heterocyclic chemistry—including cross-coupling, cycloaddition, or multicomponent reactions—Isothiazol-5-ylmethanamine provides a well-defined, regioisomerically pure substrate. The distinct electronic environment at the 5-position, adjacent to the sulfur atom, influences reaction kinetics and product distribution compared to 3- or 4-isomers [1]. Researchers developing new synthetic methodologies benefit from the unambiguous structural assignment and commercial availability of this specific regioisomer .

Isothiazole Libraries for Biological Screening

Isothiazol-5-ylmethanamine is a strategic building block for generating diverse compound libraries centered on the isothiazole scaffold. The primary amine handle allows for parallel synthesis of amides, sulfonamides, ureas, and secondary/tertiary amines via standard combinatorial chemistry protocols [1]. The compound's availability at ≥95% purity in free base form ensures consistent library quality and reproducible screening results across multiple synthetic batches.

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